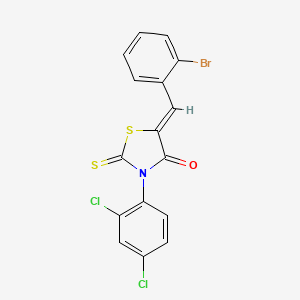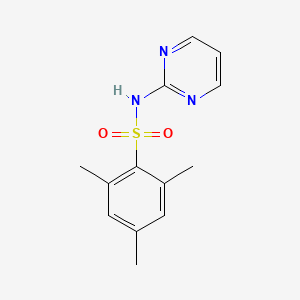![molecular formula C15H15IN2O3 B5170022 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide, also known as MPP+, is a highly toxic compound that has been used extensively in scientific research to study the mechanisms of Parkinson's disease. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and ultimately cell death.
科学研究应用
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease.
作用机制
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ disrupts the flow of electrons and leads to a decrease in ATP production. This ultimately leads to cell death, particularly in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction.
Biochemical and Physiological Effects:
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been shown to induce oxidative stress and inflammation, which are thought to contribute to the progression of Parkinson's disease.
实验室实验的优点和局限性
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a useful tool for studying the mechanisms of Parkinson's disease and mitochondrial dysfunction. It is relatively easy to synthesize and can induce Parkinson's-like symptoms in animal models. However, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is highly toxic and must be handled with extreme care. It is also important to note that 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ does not fully replicate the complexity of Parkinson's disease, and other models may be needed to fully understand the disease.
未来方向
There are several future directions for 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ research. One area of interest is the development of new therapies that target mitochondrial dysfunction in Parkinson's disease. Another area of interest is the development of new animal models that more closely replicate the complexity of Parkinson's disease. Additionally, researchers may investigate the role of 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ in other neurodegenerative diseases, such as Alzheimer's disease.
合成方法
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with methylamine, followed by reduction and acylation reactions. The final step involves the reaction of the acylated intermediate with iodomethane to yield 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+.
属性
IUPAC Name |
methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.HI/c1-17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(10-13)15(19)20-2;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVNUNHYJOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)




![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)
![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)